molecular formula C16H12N4O4 B4901805 2-(naphthalen-1-yl)-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide

2-(naphthalen-1-yl)-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide

Cat. No.: B4901805
M. Wt: 324.29 g/mol
InChI Key: YLVHLZFZIIADIS-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide typically involves the condensation of naphthalene derivatives with hydrazides under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity. Common reaction conditions include:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Hydrazides: Compounds with similar hydrazide functional groups but different aromatic or aliphatic moieties.

Uniqueness

2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide is unique due to its specific combination of naphthalene and hydrazide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-12(19-20-13-14(22)17-16(24)18-15(13)23)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,17,18,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVHLZFZIIADIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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